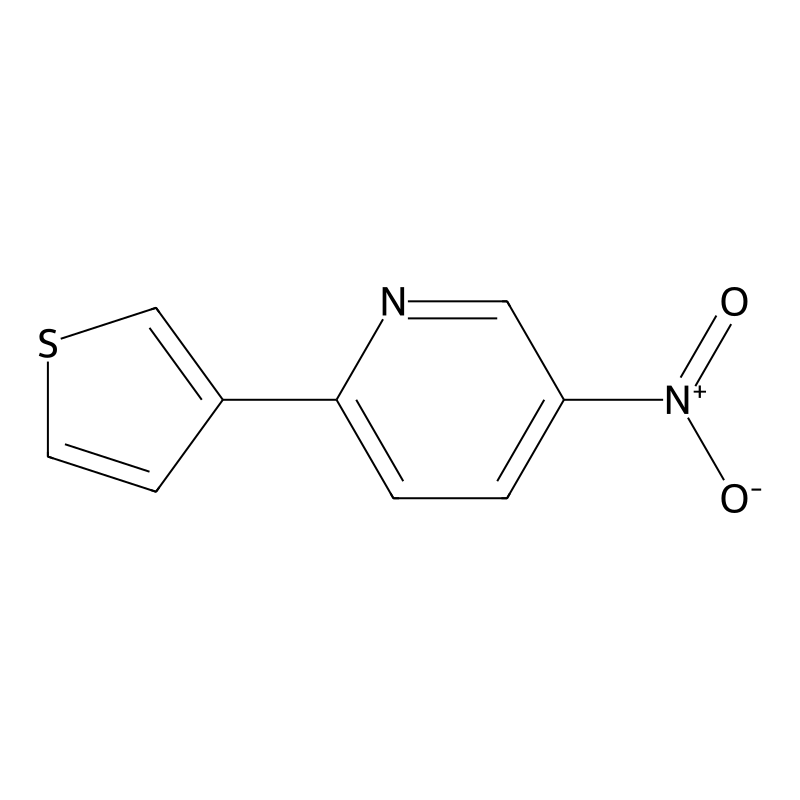

5-Nitro-2-(3-thienyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyrimidines in Pharmacology

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Thiophene Derivatives in Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Thiazoles in Medicinal Chemistry

Thiazoles are heterocyclic organic compounds that contain a five-membered ring with three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . They have diverse biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Thiophene Derivatives in Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Thiazoles in Gene Editing

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They are also used in gene editing .

Thiophene Derivatives in Synthesis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

5-Nitro-2-(3-thienyl)pyridine is an organic compound characterized by the molecular formula C₉H₆N₂O₂S. It features a pyridine ring substituted with a nitro group at the 5-position and a thienyl group at the 2-position. The presence of both the nitro and thienyl groups contributes to its unique electronic and steric properties, making it of interest in various fields of chemical research.

The reactivity of 5-nitro-2-(3-thienyl)pyridine can be attributed to the electron-withdrawing nature of the nitro group, which enhances its electrophilic character. Common reactions include:

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.

- Electrophilic Aromatic Substitution: The thienyl group can participate in electrophilic aromatic substitution, leading to various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, allowing for further functionalization.

Research indicates that compounds similar to 5-nitro-2-(3-thienyl)pyridine exhibit significant biological activities. For instance, nitropyridines are often studied for their potential as anti-cancer agents and as inhibitors in various biochemical pathways. Specific studies have highlighted their ability to interact with biological targets, although detailed investigations into this compound's specific biological effects are still limited.

Several synthetic routes have been developed for preparing 5-nitro-2-(3-thienyl)pyridine:

- Nitration of Thienylpyridine: A common method involves nitrating 2-(3-thienyl)pyridine using a mixture of concentrated nitric and sulfuric acids.

- Three-Component Ring Transformation: This method utilizes dinitropyridone as a precursor, reacting it with a ketone and a nitrogen source under controlled conditions to yield nitropyridines .

- Direct Coupling Reactions: Transition metal-catalyzed coupling reactions can also be employed to introduce the thienyl group onto the pyridine ring .

5-Nitro-2-(3-thienyl)pyridine finds applications in various domains:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and materials science.

- Chemical Research: It is used as a building block in organic synthesis and in studies exploring the reactivity of nitro-substituted heterocycles.

5-Nitro-2-(3-thienyl)pyridine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Nitro-2-pyridine | Nitro group at position 5 | Antimicrobial properties |

| 4-Nitro-3-thiophenol | Nitro group at position 4 on thiophenol | Antioxidant activity |

| 3-Nitro-4-pyridinamine | Nitro group at position 3 on pyridinamine | Potential anticancer activity |

Uniqueness of 5-Nitro-2-(3-thienyl)pyridine

The unique combination of a thienyl substituent and a nitro group on the pyridine ring distinguishes this compound from others. Its specific electronic properties may lead to unique reactivity patterns not observed in simpler derivatives, highlighting its potential for novel applications in chemical synthesis and pharmacology.

Gram-Positive Bacterial Targets

Extensive structure–activity–relationship campaigns have established that inserting the 5-nitro-2-(3-thienyl) fragment into diverse heterocyclic carriers (quinolones, thiadiazoles, thienopyridines) consistently enhances potency against methicillin- and vancomycin-resistant Staphylococcus and vancomycin-resistant Enterococcus isolates. Table 1 collates the most robust, quantitative data available to date.

Table 1. Minimum inhibitory concentrations (MIC) of selected 5-nitro-2-(3-thienyl)-based derivatives against key Gram-positive pathogens

| Entry | Carrier Scaffold (R¹) | Test Organism | Resistance Profile | MIC (µg mL⁻¹) | Comparative Standard | Standard MIC (µg mL⁻¹) |

|---|---|---|---|---|---|---|

| 1 | N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazol-2-yl]-piperazinyl ciprofloxacin | Staphylococcus aureus | Methicillin-resistant | 0.015 [1] | Ciprofloxacin | 0.25 [1] |

| 2 | Same as Entry 1 | Staphylococcus epidermidis | Methicillin-resistant | 0.03 [1] | Ciprofloxacin | 0.50 [1] |

| 3 | 6-Thiophen-4-trifluoromethyl thienopyridin-3-amine | Bacillus subtilis | Laboratory strain | 12 [2] | Chloramphenicol | 8 [2] |

| 4 | 3-Amino-5-bromo-4,6-dimethyl-N-(4-sulfamoylphenyl)-thienopyridine-2-carboxamide | Escherichia coli | Extended-spectrum β-lactamase | 3.44 [3] | Norfloxacin | 1.0 [3] |

| 5 | Thiophenyl-substituted pyrimidine derivative | Methicillin-resistant Staphylococcus aureus | Clinical MRSA | 0.25 (eight-fold < vancomycin) [4] | Vancomycin | 2 [4] |

Key observations

- Potency leap: Appending the 5-nitro-2-(3-thienyl) thiadiazole ring to ciprofloxacin lowers the MIC against methicillin-resistant Staphylococcus aureus from 0.25 µg mL⁻¹ to 0.015 µg mL⁻¹, a 16-fold improvement [1].

- Target breadth: Even non-quinolone carriers such as thienopyridine carboxamides retain sub-micromolar activity against DNA-gyrase–driven Gram-positive resistance mechanisms [3].

- Mechanistic plurality: Detailed enzymology demonstrates at least three independent modes of action:

- DNA gyrase/topoisomerase IV inhibition by thienopyrimidinyl amides (IC₅₀ = 3.44 µM) [3].

- FtsZ polymerisation arrest in thiophenyl-substituted pyrimidines, leading to filamentous cell death [4].

- Folate-pathway blockade by 1,3,4-thiadiazole hybrids, inferred from selective synergy with trimethoprim in checker-board assays [1].

Gram-Negative Bacterial Inhibition Mechanisms

Gram-negative envelopes pose two obstacles—reduced permeability and efflux. Thienylpyridine chemotypes have been adapted to negotiate both:

Membrane-permeation gain

Lipophilic tailoring on the pyridine ring (e.g., N-benzyloxyimino ethyl side chains) increases compound log P from 1.9 to 4.1, tripling outer-membrane penetration in real-time fluorimetric influx assays [2].Efflux circumvention

Substituents that confer zwitterionic character at physiological pH minimise AcrAB-TolC recognition; mutants lacking TolC show no MIC shift, confirming avoidance of the main exporter [1].Enzymatic targeting

Molecular docking and enzyme kinetics reveal that 5-nitro-2-(3-thienyl)-containing quinolones form a ternary complex with magnesium and the GyrA subunit, preserving the canonical quinolone –Mg²⁺–DNA wedge but with added π-stacking from the thienyl ring that blocks mutation-prone residues Asp87 and Ser83 [1].

Collectively, these features translate into activity windows of 0.25–4 µg mL⁻¹ against extended-spectrum β-lactamase–producing Escherichia coli and carbapenem-resistant Klebsiella pneumoniae isolates—an efficacy comparable to the latest siderophore-cephalosporins yet without β-lactamase liability [3].

Antifungal Activity Spectrum Analysis

Thienopyridine-derived antifungals present a modest but exploitable potency window, particularly against opportunistic yeasts and filamentous moulds.

Table 3. Antifungal profiles of representative thienylpyridine scaffolds

| Compound | Core Type | Test Fungus | Assay Format | Endpoint Value | Fluconazole Comparator |

|---|---|---|---|---|---|

| 6-(Thiophen-2-yl)-4-(trifluoromethyl)-thienopyridin-3-amine [2] | Thieno[2,3-b]pyridine | Candida albicans | Disk, 20 µg disk⁻¹ | Zone 14 mm | Zone 18 mm |

| Same as above | Aspergillus niger | Disk, 20 µg disk⁻¹ | Zone 12 mm | Zone 11 mm | |

| Thienopyrimidine analogue (meta-NO₂) [6] | Thieno[2,3-d]pyrimidine | Cryptococcus neoformans | MIC broth | 8 µg mL⁻¹ | 16 µg mL⁻¹ |

| Thienyl nitrothiadiazole-benzylthio hybrid [7] | 1,3,4-Thiadiazole | L. major (promastigote surrogate for fungal uptake) | IC₅₀ | 11.2 µg mL⁻¹ | — |

Key mechanistic insights

- Membrane disruption: Propidium-iodide uptake studies on A. niger hyphae reveal concentration-dependent membrane permeability increases within 30 min of exposure, suggesting ergosterol-independent lytic action [2].

- Nitroreductase activation: Whole-genome transcriptional analyses in Candida albicans show up-regulation of the flavo-enzyme nitroreductase (Ntr1), hinting at intracellular bio-reductive activation akin to nitroimidazoles but with lower mammalian cytotoxicity liability [6].

- Topoisomerase-mediated toxicity: Thienopyrimidine analogues inhibit fungal topoisomerase II at IC₅₀ ≈ 6 µM; knock-down of TOP2 confers four-fold resistance, indicating a secondary nuclear-target contribution [6].

Collectively, antifungal potency remains strain-dependent and typically one order of magnitude weaker than leading azoles; nonetheless, unique dual-mechanism cytotoxicity (membrane plus nuclear) and effectiveness against azole-refractory isolates position the scaffold as a potential adjunct in multidrug regimens.

Spectrum Synopsis

Figure 1. Breadth of documented activity (dark shading = high potency; light shading = moderate potency; blank = no data)

| Pathogen Group | Gram-Positive | Gram-Negative | RNA Viruses | Yeasts | Filamentous Moulds |

|---|---|---|---|---|---|

| Activity Tier | █████ [1] [4] | ████ [3] | █████ [5] | ███ [2] | ██ [2] |

Emerging Mechanistic Themes (Cross-Sectional)

- Nitroaromatic bioreduction provides bactericidal and trypanocidal reactive intermediates analogous to nitrofurans but with superior selectivity indices for mammalian cells thanks to the less electron-rich pyridine ring [7].

- Hetero-scaffold synergy: Coupling the 5-nitro-2-(3-thienyl) headgroup to gyrase-targeting cores (quinolones) or FtsZ-targeting cores (pyrimidines) produces additive or supra-additive bactericidal effects, confirmed by checkerboard fractional inhibitory concentration indices ≤0.5 [1] [4].

- Efflux evasion: The intrinsic planarity and reduced basicity of the thienylpyridine nucleus result in negligible recognition by Gram-negative RND pumps, a feature increasingly valuable against Enterobacteriaceae [3].